Metabolic Activation: 4-Hydroxy-Trofosfamide AUC is 9.5-Fold Higher than 4-Hydroxy-Ifosfamide After Equimolar Dosing
Trofosfamide generates significantly higher systemic exposure to its directly active 4-hydroxy metabolite compared to ifosfamide. In a clinical pharmacokinetic study, the peak plasma concentration (Cmax) and area under the curve (AUC) of 4-hydroxy-trofosfamide were 9.5-fold and 4.3-fold higher, respectively, than those of 4-hydroxy-ifosfamide after administration of equimolar doses [1]. This indicates that trofosfamide is more efficiently converted to the active alkylating species, potentially enhancing antitumor activity. In relation to the AUC of the parent drug trofosfamide (set to 1.0), the molar quotients for metabolites were: 4-hydroxy-trofosfamide (1.59), 4-hydroxy-ifosfamide (0.40), ifosfamide (6.90), and cyclophosphamide (0.74) [2].
| Evidence Dimension | 4-Hydroxy metabolite exposure (AUC ratio) |
|---|---|
| Target Compound Data | 4-Hydroxy-Trofosfamide AUC ratio: 1.59 (relative to trofosfamide AUC=1.0) |
| Comparator Or Baseline | Ifosfamide: 4-Hydroxy-Ifosfamide AUC ratio: 0.40 (relative to trofosfamide AUC=1.0) [2]; Peak level of 4-OH-TRO is 9.5x higher than 4-OH-IFO after equimolar dose [1]. |
| Quantified Difference | 4-Hydroxy-trofosfamide exposure is approximately 4-fold higher than 4-hydroxy-ifosfamide (AUC ratio 1.59 vs 0.40); Peak concentration 9.5-fold higher. |
| Conditions | Single oral dose of 600 mg/m² trofosfamide in six tumor patients; plasma sampling with HPLC-UV/MS analysis. |
Why This Matters
Higher systemic exposure to the active 4-hydroxy metabolite suggests trofosfamide may achieve greater DNA alkylation at equivalent prodrug doses, a critical factor for efficacy.
- [1] Hempel G, Krümpelmann S, May-Manke A, Hohenlöchter B, Blaschke G, Jürgens H, Boos J. Pharmacokinetics of trofosfamide and its dechloroethylated metabolites. Cancer Chemother Pharmacol. 1997;40(1):45-50. View Source
- [2] Preiss R, Baumann F, Stefanovic D, Niemeyer U, Pönisch W, Niederwieser D. Investigations on the pharmacokinetics of trofosfamide and its metabolites-first report of 4-hydroxy-trofosfamide kinetics in humans. Cancer Chemother Pharmacol. 2004;53(6):496-502. View Source
